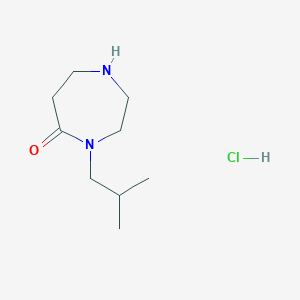
4-(2-Methylpropyl)-1,4-diazepan-5-one hydrochloride
描述
4-(2-Methylpropyl)-1,4-diazepan-5-one hydrochloride is a useful research compound. Its molecular formula is C9H19ClN2O and its molecular weight is 206.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(2-Methylpropyl)-1,4-diazepan-5-one hydrochloride, a compound belonging to the diazepan class, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a diazepan core structure with a 2-methylpropyl substituent, which may influence its pharmacokinetic and pharmacodynamic properties. Understanding its chemical properties is crucial for predicting biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₄ClN₃O |
| Molecular Weight | 201.68 g/mol |
| Solubility | Soluble in water |
| Melting Point | Not specified |
Research indicates that this compound exhibits several biological activities through various mechanisms:
- CNS Activity : Similar to other diazepines, it may modulate GABA receptors, leading to anxiolytic and sedative effects.
- Antioxidant Properties : Some studies suggest that the compound may exhibit antioxidant activity, reducing oxidative stress in cells.
- Anti-inflammatory Effects : Preliminary data indicate potential anti-inflammatory properties, beneficial in conditions like arthritis.
Therapeutic Applications
The compound's diverse biological activities suggest potential applications in treating:
- Anxiety Disorders : Leveraging its CNS effects.
- Neurodegenerative Diseases : Its antioxidant properties may offer neuroprotective benefits.
- Inflammatory Conditions : Possible use in managing chronic inflammation.
Case Studies and Research Findings
Numerous studies have evaluated the biological activity of related diazepan compounds, providing insights into their effects:
- A study highlighted the efficacy of various 1,4-diazepines in enhancing cognitive function in animal models, suggesting that modifications like those seen in this compound could yield similar results .
- Another investigation focused on the compound's antioxidant capacity compared to established antioxidants, showing promising results in reducing cellular damage induced by oxidative stress .
Table 2: Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| CNS Modulation | Anxiolytic and sedative effects observed |
| Antioxidant Activity | Reduced oxidative stress in cell cultures |
| Anti-inflammatory | Potential benefits in inflammatory models |
属性
IUPAC Name |
4-(2-methylpropyl)-1,4-diazepan-5-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.ClH/c1-8(2)7-11-6-5-10-4-3-9(11)12;/h8,10H,3-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCFVASCLKIMKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCNCCC1=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















